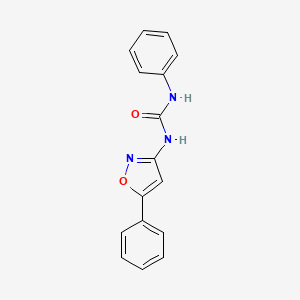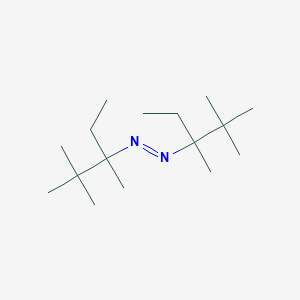![molecular formula C18H15NO3 B14647279 Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- CAS No. 55241-58-2](/img/structure/B14647279.png)
Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- is a compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom This compound is notable for its unique structure, which includes a methoxyphenyl group and an oxiranyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- typically involves the cyclization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the cycloaddition of copper(I) acetylides to azides and nitrile oxides, providing access to disubstituted isoxazoles . The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of the oxiranyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3 for cyclization, CuCl for intramolecular cyclization, and tert-butyl nitrite for one-pot synthesis . Reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate high yields.
Major Products
The major products formed from these reactions include substituted isoxazoles, alcohols, and various functionalized derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The oxiranyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-Amino-3-(4-methoxyphenyl)isoxazole
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl- is unique due to its combination of a methoxyphenyl group and an oxiranyl group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55241-58-2 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-[3-(4-methoxyphenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C18H15NO3/c1-20-14-9-7-13(8-10-14)17-18(21-17)16-11-15(19-22-16)12-5-3-2-4-6-12/h2-11,17-18H,1H3 |
InChI Key |
AVFZZIYJMCJJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
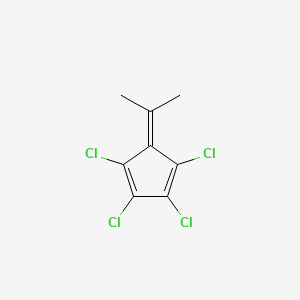
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

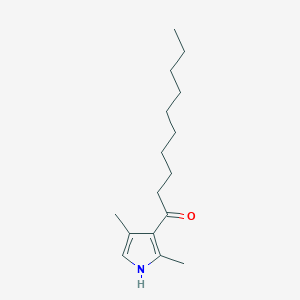
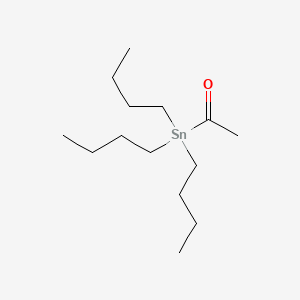
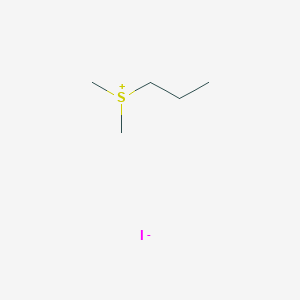

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
